molecular formula C22H24N2O5 B10994398 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B10994398
M. Wt: 396.4 g/mol
InChI Key: SEZBIBASCXCRFF-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyran ring, and a benzoxazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves multiple steps. One common approach is the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine with an appropriate benzoxazine derivative under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and may involve catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-27-17-5-3-16(4-6-17)22(8-10-28-11-9-22)14-23-21(26)15-2-7-19-18(12-15)24-20(25)13-29-19/h2-7,12H,8-11,13-14H2,1H3,(H,23,26)(H,24,25)

InChI Key

SEZBIBASCXCRFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

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